molecular formula C8H3BrF3NS2 B596295 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215205-88-1

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No. B596295
CAS RN: 1215205-88-1
M. Wt: 314.138
InChI Key: HAIZUSNDTLOTKR-UHFFFAOYSA-N
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Description

“4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It is a unique chemical that is not intended for human or veterinary use but for research purposes.


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzothiazole ring substituted with a bromine atom, a trifluoromethyl group, and a thiol group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” include a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a flash point of 151.3±30.7 °C . It has a molar refractivity of 63.6±0.3 cm3 and a polar surface area of 89 Å2 .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives have been recognized for their diverse pharmacological properties. These compounds exhibit a variety of biological activities, including anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The unique structure of benzothiazole, particularly when substituted at the C-2 and C-6 positions, has been linked to these varied activities. This makes benzothiazole a promising scaffold in medicinal chemistry for the development of new therapeutic agents (Bhat & Belagali, 2020).

Synthesis and Applications

The synthetic pathways and the biological importance of benzothiazole derivatives have been explored to enhance their physicochemical and biological properties. Notable examples include derivatives utilized as fungicides, wood preservatives, and in the treatment of rheumatoid arthritis and systemic lupus erythematosus. The versatility of these compounds is attributed to their ability to undergo modifications that favor enhanced activities, making them significant in the development of potential therapeutic agents (Rosales-Hernández et al., 2022).

Optoelectronic Materials

In addition to medicinal applications, benzothiazole derivatives have found applications in optoelectronic materials. Their integration into π-extended conjugated systems has been shown to create novel materials suitable for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of benzothiazole into these systems is valued for its potential in the creation of innovative optoelectronic materials (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol, also known as 4-BROMO-2-MERCAPTO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE, is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . It binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This interaction results in the inhibition of quorum sensing, which in turn affects the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The affected pathway is the quorum sensing pathway of Gram-negative bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . It also hampers the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The result of the compound’s action is the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . In the LasB system, the compound showed promising quorum-sensing inhibitor activities .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The study of “4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol” and similar compounds is an emerging field, particularly in the context of developing new drugs for antimicrobial treatments . These compounds could potentially be used to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms, reducing the production of toxins, and discouraging bacteria from developing future resistance .

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIZUSNDTLOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681980
Record name 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol

CAS RN

1215205-88-1
Record name 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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